molecular formula C17H15ClN4O B4360183 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

Cat. No.: B4360183
M. Wt: 326.8 g/mol
InChI Key: HHYGBIYRHLPELW-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a triazole ring, which is further substituted with a 2-chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide typically involves the following steps:

  • Formation of 1H-1,2,4-triazole: The triazole ring can be synthesized through the cyclization of hydrazine and a suitable carboxylic acid derivative.

  • Benzoylation: The triazole is then reacted with 3-methylbenzoyl chloride to form the benzamide derivative.

  • Chlorobenzyl Substitution: Finally, the benzamide derivative undergoes a substitution reaction with 2-chlorobenzyl chloride to introduce the chlorobenzyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at different positions on the benzene ring or the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted derivatives with various functional groups at different positions.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide can be compared with other similar compounds, such as N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide While both compounds share the triazole and benzamide groups, the presence of different substituents (eg, nitro vs methyl group) can lead to variations in their chemical properties and biological activities

List of Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-5-4-7-13(9-12)16(23)20-17-19-11-22(21-17)10-14-6-2-3-8-15(14)18/h2-9,11H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGBIYRHLPELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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